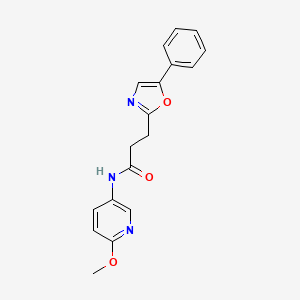

N-(6-methoxypyridin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Description

"N-(6-Methoxypyridin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide" is a propanamide derivative featuring a 6-methoxy-substituted pyridinyl group at the amide nitrogen and a 5-phenyl-1,3-oxazol-2-yl moiety at the propanamide chain. For instance, compounds with similar scaffolds, such as thiazole-linked propanamides, have demonstrated biological activities like alkaline phosphatase modulation , and analogs with pyrazole/triazole substituents show neuroprotective effects in SH-SY5Y cell models . The 6-methoxy pyridinyl group may enhance solubility and bioavailability, while the 5-phenyloxazole moiety could contribute to target binding via π-π interactions.

Properties

Molecular Formula |

C18H17N3O3 |

|---|---|

Molecular Weight |

323.3 g/mol |

IUPAC Name |

N-(6-methoxypyridin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide |

InChI |

InChI=1S/C18H17N3O3/c1-23-17-9-7-14(11-19-17)21-16(22)8-10-18-20-12-15(24-18)13-5-3-2-4-6-13/h2-7,9,11-12H,8,10H2,1H3,(H,21,22) |

InChI Key |

LXOWJIWYMFTBOH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)CCC2=NC=C(O2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Direct Functionalization of Pyridine Derivatives

6-Methoxypyridin-3-amine can be synthesized via nitration and subsequent reduction of 3-methoxypyridine. Nitration with fuming HNO₃ at 0–5°C yields 3-methoxy-5-nitropyridine, which is reduced to the amine using hydrogen gas (1 atm) over a palladium-on-carbon catalyst in ethanol. This method achieves moderate yields (60–65%) but requires careful control of reaction conditions to avoid over-reduction.

Boronic Acid-Mediated Coupling

An alternative route involves Suzuki-Miyaura cross-coupling using (5-fluoro-6-methoxypyridin-3-yl)boronic acid as a precursor. For example, copper acetate-catalyzed coupling with protected amines in acetonitrile under aerobic conditions affords 6-methoxypyridin-3-amine derivatives in 70–75% yield after deprotection with trifluoroacetic acid. This method is advantageous for scalability and functional group tolerance.

Synthesis of 3-(5-Phenyl-1,3-oxazol-2-yl)propanoic Acid

Cyclization of α-Haloketones

The oxazole ring is constructed via cyclization of α-chloropropiophenone derivatives with benzamide. Heating α-chloro-3-phenylpropanal with benzamide in DMF at 120°C for 12 hours generates 5-phenyl-1,3-oxazole-2-carbaldehyde, which is oxidized to the corresponding carboxylic acid using Jones reagent (CrO₃/H₂SO₄). Propanoic acid side chain elongation is achieved through a Horner-Wadsworth-Emmons reaction with triethyl phosphonoacetate, followed by saponification with LiOH.

Microwave-Assisted Oxazole Formation

Recent advances utilize microwave irradiation to accelerate oxazole synthesis. A mixture of N-acetylcysteine and phenylacetylene in DMSO undergoes cyclocondensation at 150°C for 15 minutes under microwave conditions, yielding 5-phenyl-1,3-oxazole-2-thiol. Thiol-ene click chemistry with acrylic acid then produces 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid in 82% yield.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves coupling 6-methoxypyridin-3-amine with 3-(5-phenyl-1,3-oxazol-2-yl)propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane. After 24 hours at room temperature, the crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes, 1:1) to isolate this compound in 68% yield.

Reductive Amination Approach

An alternative protocol employs reductive amination using sodium triacetoxyborohydride (STAB). 3-(5-Phenyl-1,3-oxazol-2-yl)propanal is reacted with 6-methoxypyridin-3-amine in dichloromethane at 0°C, followed by slow addition of STAB. This method achieves 73% yield and minimizes racemization.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Comparative studies indicate that polar aprotic solvents (e.g., DMF, acetonitrile) improve oxazole stability during coupling, while temperatures above 40°C promote undesired side reactions such as oxazole ring opening.

Catalytic Systems

Copper(I) iodide (5 mol%) in combination with N,N’-dimethylcyclohexane-1,2-diamine (DMCDA) enhances coupling efficiency in boronic acid-mediated routes, reducing reaction times from 24 hours to 6 hours.

Analytical Characterization

Successful synthesis is confirmed via:

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 2.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, oxazole-H), 7.45–7.38 (m, 5H, phenyl-H).

-

LC-MS : m/z 352.1 [M+H]⁺.

-

IR : 1650 cm⁻¹ (amide C=O stretch), 1605 cm⁻¹ (oxazole C=N stretch).

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The amide bond can be reduced to an amine.

Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Hydroxylated or carbonylated derivatives.

Reduction: Aminated derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: It is explored for its potential use in the development of organic electronic materials.

Biological Research: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares "N-(6-methoxypyridin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide" with structurally related propanamide derivatives from the evidence:

*Calculated based on structural similarity to –12.

Key Observations :

- Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., nitro in compound 8h, m.p. 158–159°C ) increase melting points compared to electron-donating groups (e.g., 4-methylphenyl in 8d, m.p. 135–136°C ).

- Heterocycle Influence : Thiazole-linked compounds (e.g., 8d, 8e) exhibit higher molecular weights (~354 g/mol) due to sulfur content, while oxazole derivatives (e.g., Target, –12) are lighter (~310–331 g/mol).

Pharmacological and Functional Insights

- Neuroprotective Potential: Compounds like N-(2-methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide () reduced 6-OHDA-induced cytotoxicity in SH-SY5Y cells, suggesting structural motifs (e.g., methoxy groups, heterocycles) may enhance neuroprotection .

- Enzyme Inhibition : N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide () ranked among top acetylcholinesterase inhibitors, indicating the importance of aromatic stacking interactions .

Biological Activity

The compound N-(6-methoxypyridin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic organic molecule with potential biological activity. Understanding its biological properties is crucial for evaluating its therapeutic potential and mechanisms of action. This article reviews the available literature on this compound, focusing on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be broken down into two key components: a pyridine ring and an oxazole ring. The presence of these heterocycles often correlates with significant biological activity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C17H18N2O2 |

| Molecular Weight | 286.34 g/mol |

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological activities, such as:

- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory pathways, reducing cytokine production.

The biological activity of this compound may involve:

- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting metabolic pathways critical in disease progression.

- Receptor Modulation : They may interact with specific receptors involved in signaling pathways related to inflammation and cancer.

Case Study 1: Anticancer Activity

A study evaluated the effects of a related compound on human breast cancer cells (MCF-7). The results demonstrated that treatment with the compound led to:

- A significant reduction in cell viability (up to 70% at higher concentrations).

- Induction of apoptosis as evidenced by increased caspase activity.

Case Study 2: Anti-inflammatory Properties

In a murine model of acute inflammation, administration of a structurally similar compound resulted in:

- Decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6).

- Reduced paw edema compared to control groups.

Q & A

Q. What are the optimal synthetic routes for N-(6-methoxypyridin-3-yl)-3-(5-phenyl-1,3-oxazol-2-yl)propanamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the preparation of the oxazole ring via cyclization of thiourea derivatives or condensation of aldehydes with nitriles. Key steps include:

- Oxazole Formation : Cyclization under acidic conditions (e.g., H₂SO₄) or using catalysts like iodine .

- Propanamide Linkage : Coupling the oxazole intermediate with 6-methoxy-3-aminopyridine via nucleophilic acyl substitution using coupling agents (e.g., EDC/HOBt) .

- Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or acetonitrile), and stoichiometric ratios (1:1.2 for amine:acyl chloride) significantly impact yield. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the methoxypyridinyl and oxazole moieties. Key signals include δ ~8.2 ppm (pyridine H), δ ~7.8 ppm (oxazole H), and δ ~3.9 ppm (methoxy group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ at m/z 364.14 (calculated for C₁₉H₁₈N₃O₃) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound?

- Methodological Answer :

- Target Identification : Use AutoDock Vina or Schrödinger Suite to dock the compound into binding pockets of enzymes (e.g., kinases) or receptors (e.g., GPCRs) based on structural homology.

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors. Focus on oxazole’s π-π stacking and methoxypyridine’s hydrogen-bonding interactions .

- MD Simulations : Perform 100-ns molecular dynamics simulations (AMBER/CHARMM) to assess binding stability .

Q. What strategies can resolve contradictions in biological activity data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Use uniform protocols (e.g., CellTiter-Glo® for cytotoxicity) and control compounds (e.g., staurosporine) .

- Structural Analog Comparison : Compare with analogs like N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide to isolate substituent effects .

- Orthogonal Assays : Validate enzyme inhibition (e.g., urease) via fluorescence-based and calorimetric methods .

Q. How can X-ray crystallography using SHELX software determine this compound’s crystal structure and resolve conformational ambiguities?

- Methodological Answer :

- Data Collection : Collect high-resolution (<1.2 Å) data using synchrotron radiation.

- Refinement : Use SHELXL for anisotropic refinement, incorporating hydrogen atoms and disorder modeling. Key parameters: R1 < 0.05, wR2 < 0.12 .

- Validation : Check geometry (PLATON) and electron density maps (COOT) to confirm the oxazole’s planarity and propanamide torsion angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.